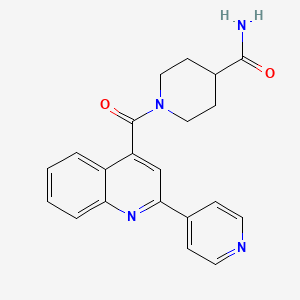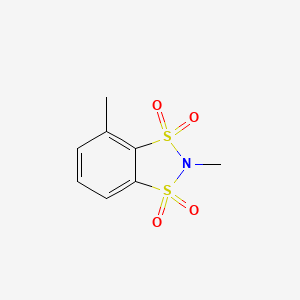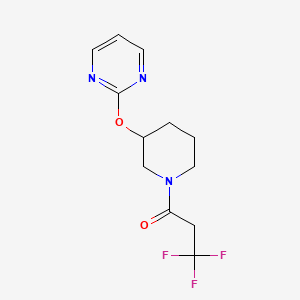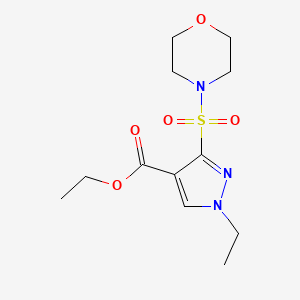
1-(2-(Pyridin-4-yl)quinoline-4-carbonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a heterocyclic compound that contains a quinoline moiety, which consists of a benzene ring fused to a pyridine ring . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom . The compound is part of a class of organic compounds known as quinolines and derivatives .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis and Structural Analysis : Research demonstrates the synthesis of related compounds through various chemical reactions. For instance, a study by Afzal et al. (2012) focused on synthesizing Nꞌ-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide, highlighting the methods and structural analysis using IR, NMR, and mass spectral data (Afzal, Bawa, Kumar, & Tonk, 2012).
Potential in Drug Design : The compound's structure has been studied in the context of drug design. For example, Shindikar and Viswanathan (2005) synthesized novel fluoroquinolones, including derivatives with structures similar to the compound , demonstrating their in vivo activity against Mycobacterium tuberculosis (Shindikar & Viswanathan, 2005).
Heterocyclic Analogs and Potential Antipsychotic Agents : Norman et al. (1996) explored heterocyclic analogues of similar compounds, evaluated for their potential as antipsychotic agents. This included binding to various receptors and in vivo activities, indicating the compound's potential in neurological research (Norman, Navas, Thompson, & Rigdon, 1996).
Metal Complexes and Antibacterial Investigation : The structural features of similar compounds have been used to synthesize metal complexes. Zhang et al. (2016) synthesized metal complexes based on quinoline carboxylate ligand from 2-(pyridin-4-yl)quinoline-4-carboxylic acid, exploring their fluorescent behavior and antibacterial activities (Zhang, Man, Zhang, Hong, Guo, & Qin, 2016).
Ultrasound- and Microwave-Assisted Synthesis : Ashok et al. (2014) investigated the ultrasound- and microwave-assisted synthesis of compounds structurally similar to 1-(2-(Pyridin-4-yl)quinoline-4-carbonyl)piperidine-4-carboxamide. This research revealed insights into efficient preparation methods and the antimicrobial activity of these compounds (Ashok, Ganesh, Vijaya Lakshmi, & Ravi, 2014).
Discovery in Kinase Inhibition : Research by Degorce et al. (2016) led to the discovery of a novel series of 3-quinoline carboxamides as inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This showcases the potential of similar compounds in targeted therapies (Degorce, Barlaam, Cadogan, Dishington, Ducray, Glossop, Hassall, Lach, Lau, McGuire, Nowak, Ouvry, Pike, & Thomason, 2016).
Scalable Synthesis for Medical Applications : Wei et al. (2016) developed a scalable and facile synthetic process for a compound with a structure closely related to this compound, demonstrating its potential in the treatment of central nervous system disorders (Wei, Chen, Yan, Li, Li, & Wang, 2016).
Eigenschaften
IUPAC Name |
1-(2-pyridin-4-ylquinoline-4-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c22-20(26)15-7-11-25(12-8-15)21(27)17-13-19(14-5-9-23-10-6-14)24-18-4-2-1-3-16(17)18/h1-6,9-10,13,15H,7-8,11-12H2,(H2,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUMYFRXWQPMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-methylphenoxy)acetamido]-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2692637.png)


![1-tert-butyl-3-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2692641.png)

![4-(2,6-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2692643.png)

![3-(4-fluorophenyl)-5-(2-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2692652.png)



![2-[1-(4-Fluorophenyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2692658.png)